3-Methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation at 180°C, yielding 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88-96%) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with considerations for reaction efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for various scientific research applications due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- 2-Methylpyrazolo[1,5-a]pyrimidine
- 7-Substituted pyrazolo[1,5-a]pyrimidines
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-5-9-10-4-2-3-8-7(6)10/h2-5H,1H3 |
InChI Key |
IWHCRXIOIHHNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.